molecular formula C21H18O6 B2929709 (Z)-methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 859862-01-4

(Z)-methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2929709
CAS No.: 859862-01-4
M. Wt: 366.369
InChI Key: PZLQYEKBMYNJDH-ZDLGFXPLSA-N
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Description

(Z)-methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate (CAS 859862-01-4) is a synthetic benzofuran derivative of interest in advanced chemical and materials research. With a molecular formula of C21H18O6 and a molecular weight of 366.36 g/mol, this compound serves as a versatile building block for synthesizing more complex molecular architectures . Its structure features a benzofuran core linked to a benzoate ester via a conjugated (Z)-configured double bond, a configuration that is often critical for electronic properties and molecular recognition. The isobutyryloxy substituent enhances the molecule's lipophilicity and can be utilized in further chemical modifications. Researchers value this compound for its potential applications in developing novel organic materials and as a key intermediate in pharmaceutical research, particularly in the exploration of structure-activity relationships. It is available for research purposes in various quantities, with purities confirmed to be 90% or greater . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-[(Z)-[6-(2-methylpropanoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12(2)20(23)26-15-8-9-16-17(11-15)27-18(19(16)22)10-13-4-6-14(7-5-13)21(24)25-3/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLQYEKBMYNJDH-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and various functional groups, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_{4}

This compound features a benzofuran core, which is known for its diverse biological activities, and an isobutyryloxy substituent that may enhance its pharmacological properties.

Biological Activities

Preliminary studies suggest that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria and fungi, indicating potential use as antimicrobial agents.
  • Anticancer Potential : The structural characteristics suggest possible anticancer activity through pathways involving apoptosis and cell cycle regulation.
  • Neuroprotective Effects : Compounds with similar structures have been associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Compound ABenzofuran coreAntimicrobialLacks piperazine moiety
Compound BPiperazine derivativeAnticancerDifferent substituents on benzofuran
Compound CHydroxylated structureNeuroprotectiveVarying carbon chain length

This table illustrates how the unique combination of functional groups in this compound may enhance its bioactivity compared to structurally similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, revealing that those with similar structural motifs to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research on related compounds indicated that derivatives featuring the benzofuran core demonstrated cytotoxic effects against cancer cell lines, suggesting potential pathways for further investigation into this compound as an anticancer agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its ester groups, conjugated enone system, and benzofuran oxygen.

Ester Hydrolysis

  • Reaction : Basic hydrolysis of the methyl benzoate or isobutyryloxy ester.

    • Conditions : NaOH (2M), aqueous ethanol, 80°C.

    • Product : Corresponding carboxylic acid or hydroxybenzofuran .

Ester Group Reagent Product
Methyl benzoateNaOH/H₂O4-((Z)-substituted)benzoic acid
IsobutyryloxyNH₂OH/NaOH6-hydroxybenzofuran derivative

Click Chemistry Modifications

  • Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

    • Conditions : CuSO₄, sodium ascorbate, H₂O/tert-BuOH .

    • Application : Attaching targeting moieties (e.g., peptides) via triazole linkages.

Stability and Degradation

  • Photodegradation : The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimers .

  • pH Sensitivity : Acidic conditions (pH < 3) protonate the enolate, leading to ring-opening reactions .

Pharmacological Derivatization

Derivatives are synthesized to enhance bioavailability or target specificity:

4.1 Hydroxamic Acid Formation

  • Reaction : Hydroxylaminolysis of the methyl ester.

    • Conditions : NH₂OH, NaOH, CH₂Cl₂/MeOH .

    • Product : N-hydroxy-4-((Z)-substituted)benzamide (HDAC inhibitor analog) .

4.2 Amide Coupling

  • Reaction : HATU-mediated coupling with amines.

    • Conditions : DMF, DIEA, room temperature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the benzofuran ring and the ester groups. Below is a detailed comparison based on available evidence:

Structural Analogs and Key Differences

Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate () Substituents: A 2,6-dichlorobenzyloxy group replaces the isobutyryloxy group. Molecular Weight: 455.287 g/mol (vs. hypothetical ~380–400 g/mol for the target compound, assuming similar backbone).

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate () Substituents: Methoxy group at the 6-position instead of isobutyryloxy. Molecular Weight: 310.08 g/mol.

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate () Substituents: Ethoxy group at the 6-position and a propanoate ester linked via a phenoxy group. Molecular Weight: 368.4 g/mol. Impact: The ethoxy group offers moderate lipophilicity, while the propanoate ester may alter metabolic stability in biological systems .

Comparative Data Table

Compound Name Substituent (6-position) Ester Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound: (Z)-methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate Isobutyryloxy Methyl benzoate ~390 (estimated) High steric bulk, potential bioactivity
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2-ylidene}methyl]benzoate 2,6-Dichlorobenzyloxy Methyl benzoate 455.287 Pesticidal/agrochemical applications
(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2-ylidene)methyl)benzoate Methoxy Methyl benzoate 310.08 Enhanced solubility in polar solvents
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2-ylidene)methyl)phenoxy)propanoate Ethoxy Methyl propanoate 368.4 Moderate lipophilicity

Research Findings and Implications

  • Biological Activity : Chlorinated analogs (e.g., ) are associated with pesticidal uses, while the target compound’s isobutyryloxy group may favor interactions with hydrophobic enzyme pockets in medicinal applications.
  • Synthetic Challenges : Bulkier substituents (e.g., isobutyryloxy) may complicate synthesis due to steric hindrance during coupling reactions, as inferred from methods in and for related benzodithiazines.

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